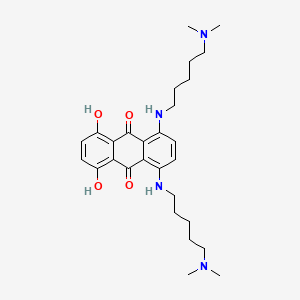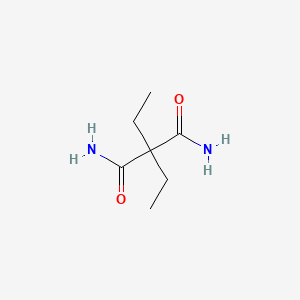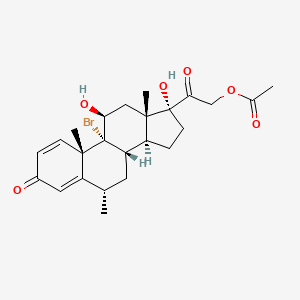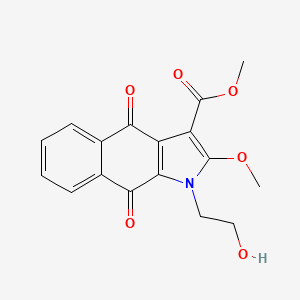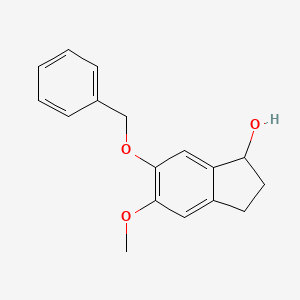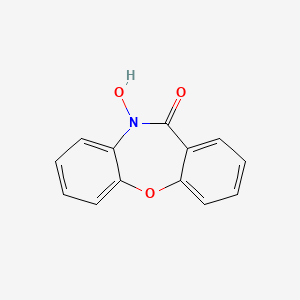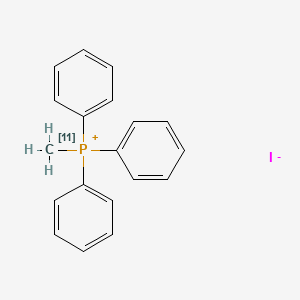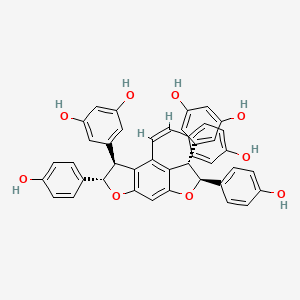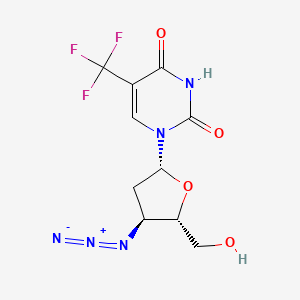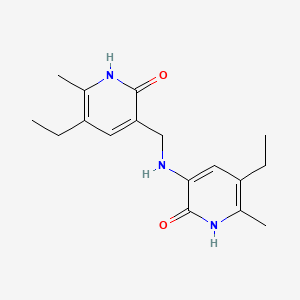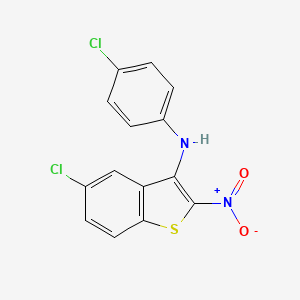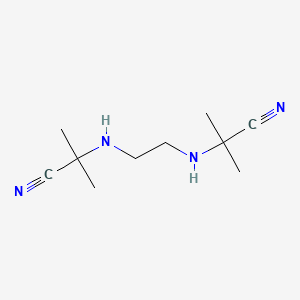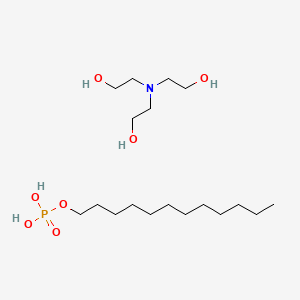
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol is a synthetic compound known for its unique structure and biological activities It belongs to the class of iminosugars, which are sugar analogs where the ring oxygen is replaced by nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol can be synthesized through several synthetic routes. One common method involves the reduction of 2,5-dideoxy-2,5-imino-D-mannitol using methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential antiviral properties, particularly against herpes viruses.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol involves its interaction with specific molecular targets. It inhibits glycosidases by mimicking the transition state of the enzyme-substrate complex, thereby preventing the breakdown of glycosidic bonds. This inhibition can interfere with various biological processes, including viral replication and glycoprotein processing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dideoxy-2,5-imino-D-mannitol: A closely related compound with similar glycosidase inhibitory activity.
Deoxynojirimycin: Another iminosugar known for its potent glycosidase inhibition.
Swainsonine: A natural alkaloid with glycosidase inhibitory properties.
Uniqueness
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol is unique due to its methyl group, which can enhance its stability and bioavailability compared to other similar compounds. This modification may also influence its binding affinity and specificity towards glycosidases, making it a valuable tool in biochemical research and therapeutic applications .
Eigenschaften
CAS-Nummer |
117821-05-3 |
|---|---|
Molekularformel |
C7H15NO4 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-8-4(2-9)6(11)7(12)5(8)3-10/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
YWBPEHFIHKFMMC-DBRKOABJSA-N |
Isomerische SMILES |
CN1[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)CO |
Kanonische SMILES |
CN1C(C(C(C1CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


